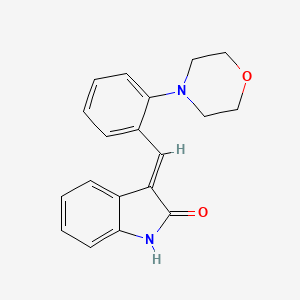![molecular formula C19H15N5O B12939332 N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide CAS No. 478813-75-1](/img/structure/B12939332.png)
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide is a heterocyclic compound that features an imidazo[1,2-a][1,3,5]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both imidazole and triazine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which facilitates the formation of the imidazo[1,2-a]pyridine ring . This is followed by further functionalization to introduce the triazine ring and the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
Uniqueness
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide is unique due to the presence of both imidazole and triazine rings, which confer distinct chemical properties and reactivity. This dual-ring structure is less common compared to other similar compounds, making it a valuable target for research and development in various fields.
Properties
CAS No. |
478813-75-1 |
|---|---|
Molecular Formula |
C19H15N5O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide |
InChI |
InChI=1S/C19H15N5O/c1-13-12-24-18(20-13)21-16(14-8-4-2-5-9-14)22-19(24)23-17(25)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22,23,25) |
InChI Key |
CQGMFKIUPNACMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)N=C(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

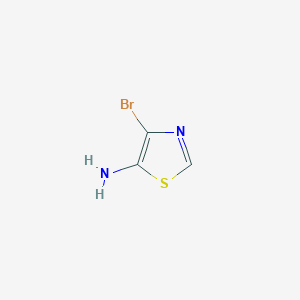
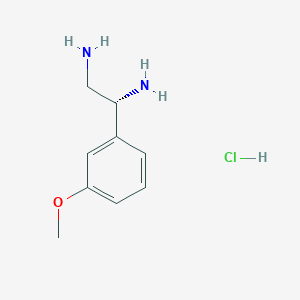
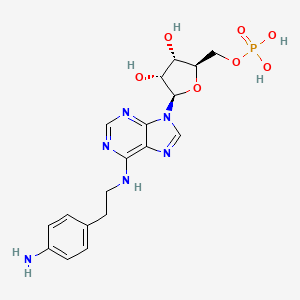
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)
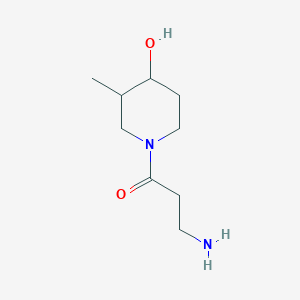
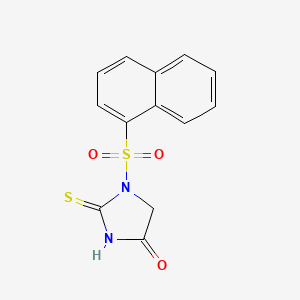

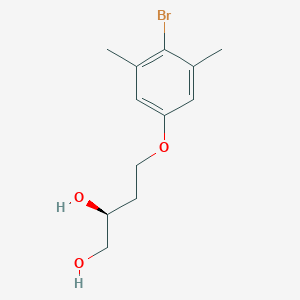
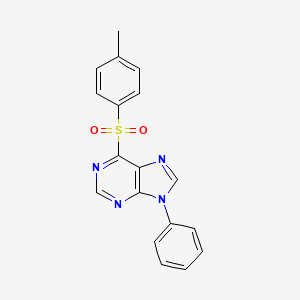
![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)

